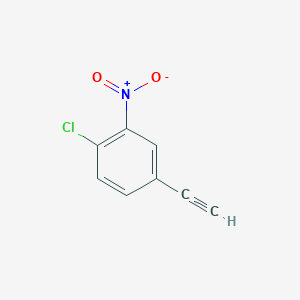

1-Chloro-4-ethynyl-2-nitrobenzene

Descripción general

Descripción

1-Chloro-4-ethynyl-2-nitrobenzene is an aromatic compound characterized by the presence of a chlorine atom, an ethynyl group, and a nitro group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Chloro-4-ethynyl-2-nitrobenzene can be synthesized through a multistep process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Chlorination: The addition of a chlorine atom to the benzene ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes, followed by ethynylation. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-4-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the nitro and chlorine groups.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Coupling Reactions: The ethynyl group can undergo coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Reduction: The major product is 1-Chloro-4-ethynyl-2-aminobenzene.

Coupling Reactions: Products include various alkynyl-substituted benzene derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-Chloro-4-ethynyl-2-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry. The following table summarizes some of the key derivatives produced from this compound:

| Derivative | Synthesis Method | Applications |

|---|---|---|

| 2-Nitroaniline | Reduction of nitro group | Dye manufacturing, pharmaceuticals |

| 4-Nitrodiphenylamine | Nitration and reduction | Antioxidants, rubber additives |

| 4-Chloroaniline | Substitution reactions | Dye and pigment production |

| 3,4-Dichloronitrobenzene | Chlorination | Pesticides, pharmaceuticals |

| 2,4-Dinitrochlorobenzene | Nitration and chlorination | Explosives, dye intermediates |

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a precursor for several bioactive compounds. Its derivatives are involved in the synthesis of drugs that exhibit various therapeutic effects. Notably:

- Antimicrobial Agents : Compounds derived from this compound have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.

- Anti-inflammatory Drugs : Some derivatives are being explored for their anti-inflammatory properties, contributing to pain management therapies.

Material Science

The compound is also significant in material science, particularly in the development of polymers and rubber products. It acts as an antioxidant in rubber formulations, enhancing durability and thermal stability. The following points highlight its role:

- Rubber Industry : Used as an antioxidant to prevent degradation during processing and application.

- Polymer Chemistry : Acts as a stabilizer in polymer formulations, improving resistance to heat and oxidation.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that exposure can lead to various health risks; therefore, appropriate safety measures must be taken during handling and application. The compound has been evaluated for its potential effects on human health and the environment, with findings suggesting low priority for further work due to anticipated low exposure levels .

Mecanismo De Acción

The mechanism of action of 1-Chloro-4-ethynyl-2-nitrobenzene involves its interactions with various molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can form covalent bonds with other molecules. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in both chemical and biological studies .

Comparación Con Compuestos Similares

Similar Compounds

1-Chloro-2-ethynylbenzene: Similar structure but lacks the nitro group.

1-Chloro-4-ethynylbenzene: Similar structure but lacks the nitro group.

1-Ethynyl-4-nitrobenzene: Similar structure but lacks the chlorine atom .

Uniqueness

1-Chloro-4-ethynyl-2-nitrobenzene is unique due to the combination of the chlorine, ethynyl, and nitro groups on the benzene ring.

Actividad Biológica

1-Chloro-4-ethynyl-2-nitrobenzene is an organic compound notable for its unique chemical structure and biological activity. This compound features a nitro group, a chloro group, and an ethynyl group attached to a benzene ring, making it relevant in various fields, including toxicology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential carcinogenic effects based on diverse research findings.

Acute Toxicity

Research indicates that this compound exhibits significant acute toxicity. Studies have shown that exposure can lead to methemoglobinemia, which is the presence of methemoglobin in the blood, preventing proper oxygen transport . In animal studies, doses as low as 3 mg/kg body weight per day resulted in observable toxic effects, including oxidative damage to red blood cells .

Mutagenicity and Carcinogenicity

This compound has been assessed for its mutagenic potential. It has shown weak mutagenic activity in bacterial assays and has been associated with chromosomal aberrations in mammalian cells at high doses . Notably, it produced single-strand DNA breaks in cultured rat hepatocytes and in vivo in mouse models .

A chronic toxicity/carcinogenicity study indicated an increased incidence of interstitial cell tumors in male rats; however, these findings were not statistically significant when compared to historical control data . The compound's metabolites, particularly 4-chloroaniline, are also known to exhibit carcinogenic properties, which raises concerns about the long-term exposure to this compound .

Metabolic Pathways

The metabolism of this compound primarily involves reduction to form 4-chloroaniline. This metabolic pathway is facilitated by cytochrome P450 enzymes and results in several urinary metabolites following exposure . The major metabolite detected was N-acetyl-S-(4-nitrophenyl)-L-cysteine, accounting for approximately 48% of urinary metabolites following exposure in human cases .

Case Study: Occupational Exposure

In a documented case involving accidental poisoning of workers exposed to this compound primarily through inhalation, researchers found that while the parent compound was not detectable in urine, several metabolites were present. This highlights the compound's rapid metabolism and potential for systemic toxicity even when direct exposure levels are low .

Animal Studies

A series of studies conducted on rats showed varied results regarding tumorigenicity. In one study where rats were fed varying concentrations of the compound over 18 months, signs of toxicity were evident at higher doses, but no significant increase in tumor incidence was observed among females . Conversely, male rats exhibited a trend towards increased tumor incidence correlating with dose levels.

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Acute Toxicity | Methemoglobinemia; oxidative damage to RBCs |

| Mutagenicity | Weakly positive in bacterial assays; DNA breaks |

| Carcinogenic Potential | Increased tumor incidence in male rats; not significant |

| Metabolism | Major metabolite: 4-chloroaniline; rapid excretion |

Propiedades

IUPAC Name |

1-chloro-4-ethynyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUGUBAVEFJJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.